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Compound of Interest

Compound Name: J1038

Cat. No.: B608161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selective Histone Deacetylase 8 (HDAC8)

inhibitor, J1038, with other relevant compounds, supported by experimental data from peer-

reviewed studies. The information is intended to assist researchers in evaluating J1038 for

further investigation and development, particularly in the context of anti-parasitic drug

discovery.

Introduction to J1038
J1038 is a selective inhibitor of HDAC8, an enzyme that plays a crucial role in the epigenetic

regulation of gene expression. Specifically, J1038 has been identified as a potent inhibitor of

HDAC8 from the parasitic flatworm Schistosoma mansoni (smHDAC8), a major causative

agent of schistosomiasis.[1][2] Its chemical name is 2-methyl-3-oxo-4H-1,4-benzothiazine-6-

carbohydroxamic acid, and its CAS number is 949727-86-0.[1][3] The primary mechanism of

action for J1038 involves binding to the catalytic zinc ion within the active site of the HDAC8

enzyme.[1][2]

Quantitative Performance Data
The inhibitory activity of J1038 has been quantified and compared with other HDAC inhibitors

across different HDAC isoforms. The following table summarizes the half-maximal inhibitory

concentration (IC50) values, providing a direct comparison of potency and selectivity.
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Compoun
d

smHDAC
8 IC50
(µM)

hHDAC8
IC50 (µM)

hHDAC1
IC50 (µM)

hHDAC3
IC50 (µM)

hHDAC6
IC50 (µM)

Referenc
e

J1038 ~5 ~10 >100 >100 >100 [2][4]

SAHA ~5 ~5 ~0.1 ~0.1 ~0.01 [2][4]

M344 ~5 ~5 ~0.1 ~0.1 ~0.01 [2][4]

In a separate study focusing on the impact on S. mansoni larvae, J1038 was compared with

another derivative, J1036, and the pan-HDAC inhibitor SAHA.

Compound (at 100 µM)
Apoptosis in S. mansoni
larvae (after 3 days)

Reference

J1038 Ineffective [5]

J1036 67% [5]

SAHA 43% [5]

Signaling Pathway and Mechanism of Action
HDAC8 is a class I histone deacetylase that removes acetyl groups from lysine residues on

histones and other proteins. This deacetylation leads to a more condensed chromatin structure,

generally resulting in transcriptional repression. By inhibiting HDAC8, J1038 prevents the

removal of acetyl groups, leading to histone hyperacetylation and a more open chromatin state,

which in turn can activate the expression of certain genes. This can induce cellular processes

such as apoptosis in cancer cells or, in the case of S. mansoni, in the parasite.
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Caption: Inhibition of HDAC8 by J1038 blocks deacetylation, promoting an open chromatin

state and gene expression.

Experimental Protocols
The data presented in this guide were generated using the following methodologies:

In Vitro HDAC Inhibition Assay
The inhibitory activity of J1038 and other compounds against recombinant smHDAC8 and

human HDAC isoforms (HDAC1, 3, 6, and 8) was determined using a fluorogenic assay. The

general workflow for this type of assay is as follows:
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Enzyme and Substrate Preparation: Recombinant HDAC enzymes are purified. A fluorogenic

substrate, typically an acetylated lysine side chain linked to a fluorescent molecule, is

prepared.

Incubation: The HDAC enzyme, the inhibitor (at varying concentrations), and the substrate

are incubated together in an appropriate buffer system.

Deacetylation Reaction: In the absence of a potent inhibitor, the HDAC enzyme removes the

acetyl group from the substrate.

Developer Addition: A developer solution is added, which cleaves the deacetylated substrate,

releasing the fluorescent molecule.

Fluorescence Measurement: The fluorescence intensity is measured using a plate reader.

The intensity is inversely proportional to the HDAC activity.

IC50 Calculation: The concentration of the inhibitor that results in a 50% reduction in enzyme

activity (IC50) is calculated by plotting the fluorescence signal against the inhibitor

concentration.
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Caption: Workflow for a typical in vitro HDAC inhibition assay.

Schistosomula Apoptosis Assay
The effect of J1038 on the larval stage of S. mansoni (schistosomula) was assessed to

determine its potential as an anti-parasitic agent.

Parasite Culture: Schistosomula are prepared and cultured in a suitable medium.
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Compound Treatment: The cultured schistosomula are treated with different concentrations

of the test compounds (J1038, J1036, SAHA) or a vehicle control.

Incubation: The parasites are incubated for a defined period (e.g., 3 days).

Apoptosis Assessment: Apoptosis (programmed cell death) is measured using established

methods, such as TUNEL staining or caspase activity assays, often visualized by

microscopy.

Quantification: The percentage of apoptotic larvae is determined for each treatment group.

Cross-Validation with Other Studies
The initial characterization of J1038 by Marek et al. (2013) established its selectivity for

smHDAC8 over several human HDAC isoforms.[2][4] This is a critical feature for a potential

drug candidate, as it suggests a lower likelihood of off-target effects in a human host. The data

clearly shows that while J1038 is as potent as the broad-spectrum HDAC inhibitors SAHA and

M344 against the parasite's HDAC8, it is significantly less active against human HDAC1,

HDAC3, and HDAC6.[2][4]

However, the subsequent study by Simoben et al. (2018) revealed that despite its enzymatic

inhibitory activity, J1038 was ineffective at inducing apoptosis in S. mansoni larvae at the

tested concentration.[5] In contrast, another derivative, J1036, and the pan-HDAC inhibitor

SAHA did induce apoptosis, suggesting that factors beyond simple HDAC8 inhibition, such as

cell permeability or other off-target effects, may be crucial for the anti-parasitic activity of these

compounds.[5]

Conclusion
J1038 is a valuable research tool for studying the function of HDAC8, particularly in

Schistosoma mansoni. Its selectivity for the parasite enzyme over key human isoforms makes it

an interesting lead compound. However, the lack of a whole-organism effect in the reported

apoptosis assay highlights the complexity of translating in vitro enzymatic activity to in vivo

efficacy. Further studies are warranted to investigate the pharmacokinetic and

pharmacodynamic properties of J1038 and its derivatives to better understand the disconnect

between enzymatic inhibition and parasiticidal activity. Researchers interested in developing
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novel anti-schistosomal drugs may consider the structural backbone of J1038 as a starting

point for designing compounds with improved cellular permeability and in vivo efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b608161?utm_src=pdf-body
https://www.benchchem.com/product/b608161?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/j1038.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3784479/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3784479/
https://www.medchemexpress.com/j1038.html?locale=ko-KR
https://journals.plos.org/plospathogens/article?id=10.1371/journal.ppat.1003645
https://journals.plos.org/plospathogens/article?id=10.1371/journal.ppat.1003645
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017931/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017931/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017931/
https://www.benchchem.com/product/b608161#cross-validation-of-j1038-data-with-other-studies
https://www.benchchem.com/product/b608161#cross-validation-of-j1038-data-with-other-studies
https://www.benchchem.com/product/b608161#cross-validation-of-j1038-data-with-other-studies
https://www.benchchem.com/product/b608161#cross-validation-of-j1038-data-with-other-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608161?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

